3-(6-Aminopyridin-3-yl)benzoic acid
説明
Structure
3D Structure
特性
IUPAC Name |
3-(6-aminopyridin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZOSQBJSZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Potential Therapeutic Targets of 3-(6-Aminopyridin-3-yl)benzoic acid
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(6-Aminopyridin-3-yl)benzoic acid represents a versatile heterocyclic scaffold, a privileged structure in modern medicinal chemistry. Its unique combination of a hydrogen bond donor (amine), a hydrogen bond acceptor (pyridine nitrogen), and a carboxylic acid moiety suggests a high potential for specific and potent interactions with a range of biological targets. This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, moving from computational prediction to rigorous experimental validation. We will delve into the rationale behind target selection, provide detailed protocols for target engagement and validation, and discuss the elucidation of downstream mechanisms of action. This document serves as a strategic roadmap for researchers aiming to unlock the therapeutic potential of 3-(6-Aminopyridin-3-yl)benzoic acid and its derivatives.
Part 1: Foundational Analysis and In Silico Target Prediction
The structural features of 3-(6-Aminopyridin-3-yl)benzoic acid make it an attractive starting point for drug discovery. The aminopyridine ring is a well-established pharmacophore in numerous approved drugs, often acting as a hinge-binding motif in kinase inhibitors. The benzoic acid group provides a key interaction point for salt bridges or hydrogen bonds, potentially anchoring the molecule in a binding pocket. Our initial analysis, therefore, posits that this compound is a promising candidate for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.
Computational Screening for Kinase Targets
To narrow down the vast human kinome, a systematic in silico approach is the most logical first step. We will employ a combination of ligand-based and structure-based virtual screening methods.
-
Ligand-Based Screening: This approach leverages the principle that structurally similar molecules often have similar biological activities. We will screen large databases like ChEMBL and PubChem for compounds structurally related to our lead molecule that have known kinase inhibitory activity. This will help us build a pharmacophore model defining the key chemical features required for kinase binding.
-
Structure-Based Screening (Molecular Docking): Using the pharmacophore model as a guide, we will perform molecular docking studies against a panel of high-priority kinase targets implicated in oncology, such as members of the SRC, ABL, and VEGF receptor families. The docking simulations will predict the binding affinity and pose of 3-(6-Aminopyridin-3-yl)benzoic acid within the ATP-binding pocket of these kinases.
The results of this dual screening approach will provide a prioritized list of potential kinase targets for subsequent experimental validation.
In Silico Workflow
Caption: Workflow for in silico prediction of kinase targets.
Part 2: Experimental Target Validation
Following the in silico predictions, the next critical phase is to experimentally validate the computationally-identified targets. A multi-tiered approach, starting with biochemical assays and progressing to cell-based target engagement, is essential for robust validation.
Biochemical Confirmation of Direct Binding and Inhibition
The primary goal of this stage is to confirm a direct physical interaction between 3-(6-Aminopyridin-3-yl)benzoic acid and the prioritized kinase targets, and to quantify the functional consequence of this binding (i.e., inhibition of kinase activity).
| Assay | Principle | Key Output | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry (n) | Gold standard for thermodynamics; no labeling required. | Requires large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor chip. | Association/dissociation rates (kon/koff), Kd | Real-time kinetics; high sensitivity. | Requires protein immobilization; potential for artifacts. |
| Kinase Activity Assays (e.g., ADP-Glo™) | Measures ATP consumption (ADP production) as an indicator of kinase activity. | IC50 (concentration for 50% inhibition) | High-throughput; direct measure of functional inhibition. | Indirect measure of binding; potential for assay interference. |
Cell-Based Target Engagement
Confirming that the compound can bind to its target in a complex cellular environment is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand-bound protein is stabilized against thermal denaturation.
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Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. Treat the cells with varying concentrations of 3-(6-Aminopyridin-3-yl)benzoic acid or a vehicle control for a predetermined time (e.g., 1 hour).
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or ELISA.
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Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Target Validation Workflow
Caption: Workflow for experimental validation of predicted targets.
Part 3: Elucidating Downstream Mechanism of Action
Once a target has been validated, the next step is to understand the downstream cellular consequences of its inhibition. This involves mapping the signaling pathways affected by 3-(6-Aminopyridin-3-yl)benzoic acid.
Phosphoproteomics for Pathway Analysis
Since our primary targets are kinases, a global analysis of protein phosphorylation is the most direct way to assess the compound's impact on cellular signaling. Mass spectrometry-based phosphoproteomics can identify and quantify thousands of phosphorylation sites, providing a snapshot of the cellular signaling state upon compound treatment. By comparing the phosphoproteomes of vehicle- and compound-treated cells, we can identify downstream substrates of our target kinase and map the affected signaling pathways.
Hypothetical Signaling Pathway
Let's assume our validation experiments confirm that 3-(6-Aminopyridin-3-yl)benzoic acid is a potent inhibitor of a hypothetical kinase, "Kinase X," which is upstream of the well-known MAPK/ERK pathway.
Caption: Inhibition of Kinase X by the compound blocks MAPK signaling.
Conclusion and Future Directions
This guide has outlined a systematic, multi-disciplinary approach to identifying and validating the therapeutic targets of 3-(6-Aminopyridin-3-yl)benzoic acid. By integrating computational methods with robust biochemical and cell-based assays, researchers can efficiently navigate the complex process of target deconvolution. The identification of a validated target and a clear understanding of its downstream signaling pathways are critical milestones in the journey of transforming a promising chemical scaffold into a novel therapeutic agent. Future work would involve lead optimization to improve potency and selectivity, followed by in vivo studies to assess efficacy and safety in preclinical models.
References
-
ChEMBL Database. European Bioinformatics Institute. [Link]
-
PubChem Database. National Center for Biotechnology Information. [Link]
-
Protein Data Bank (PDB). Research Collaboratory for Structural Bioinformatics. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
Methodological & Application
Application Notes: 3-(6-Aminopyridin-3-yl)benzoic Acid as a Versatile Building Block in Medicinal Chemistry and Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. 3-(6-Aminopyridin-3-yl)benzoic acid has emerged as a scaffold of significant interest due to its inherent bifunctionality and rigid, yet tunable, three-dimensional structure. This molecule uniquely combines a benzoic acid moiety, a classic anchor and synthetic handle, with an aminopyridine ring system, a prevalent motif in pharmacologically active compounds.
The aminopyridine portion offers a basic nitrogen atom for hydrogen bonding and salt formation, while the primary amine serves as a key nucleophilic site for derivatization. Concurrently, the carboxylic acid group provides a reactive center for amide bond formation, a cornerstone of medicinal chemistry, and can act as a directing group for C-H functionalization reactions.[1] This confluence of features makes 3-(6-aminopyridin-3-yl)benzoic acid a powerful tool for constructing complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.[2][3]
This guide provides an in-depth exploration of its reactivity, key applications, and detailed protocols for its use, designed for researchers at the forefront of chemical synthesis and drug development.
Table 1: Physicochemical Properties of 3-(6-Aminopyridin-3-yl)benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | N/A |
| Molecular Weight | 214.22 g/mol | N/A |
| Appearance | Typically an off-white to yellow solid | N/A |
| Solubility | Soluble in DMSO, slightly soluble in methanol | [4] |
| pKa | Carboxylic acid ~4-5; Pyridinium ion ~6-7 (Estimated) | N/A |
Core Reactivity: A Triad of Functional Handles
The synthetic versatility of 3-(6-aminopyridin-3-yl)benzoic acid stems from three distinct reactive sites. Understanding the chemoselectivity and orthogonal reactivity of these sites is crucial for designing efficient synthetic routes.
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Carboxylic Acid (-COOH): The most acidic proton allows for facile deprotonation. The primary utility is the activation and subsequent reaction with nucleophiles, predominantly amines, to form stable amide bonds.
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Aromatic Amine (-NH₂): This nucleophilic group on the pyridine ring readily participates in acylation, alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
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Heteroaromatic Core: The pyridine and benzene rings can undergo further functionalization, such as electrophilic aromatic substitution or directed C-H activation, although this is less common than reactions at the primary functional groups.
Caption: Key reactive sites of the title compound.
Application I: Synthesis of Kinase Inhibitors via Amide Bond Formation
A primary application of this building block is in the synthesis of protein kinase inhibitors. Kinases are crucial signaling proteins, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[5][6] The structure of 3-(6-aminopyridin-3-yl)benzoic acid is perfectly suited to span the ATP-binding pocket of many kinases, with the benzoic acid portion often directed towards the solvent-exposed region for amide coupling to solubility-enhancing or target-engaging fragments. A notable example is its use in the development of Torin2, a potent and selective mTOR inhibitor.[2]
Causality in Protocol Design: Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid. Coupling reagents transform the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.
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Choice of Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred in medicinal chemistry for their high efficiency, fast reaction times, and low rates of epimerization with chiral substrates.
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Role of the Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is essential. Its primary role is to deprotonate the amine nucleophile (increasing its reactivity) and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.
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Solvent Selection: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are ideal as they effectively dissolve the reactants and reagents without interfering with the reaction mechanism.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a representative coupling of 3-(6-aminopyridin-3-yl)benzoic acid with a generic primary amine (R-NH₂).
Materials:
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3-(6-Aminopyridin-3-yl)benzoic acid (1.0 eq)
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Primary amine (R-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
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Anhydrous DMF
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Nitrogen or Argon atmosphere
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add 3-(6-aminopyridin-3-yl)benzoic acid.
-
Dissolve the acid in anhydrous DMF (concentration typically 0.1-0.5 M).
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Add the primary amine (R-NH₂), followed by DIPEA.
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Stir the solution for 5 minutes at room temperature.
-
Add HATU in one portion. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Caption: General workflow for amide bond formation.
Application II: Constructing Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The core structure of 3-(6-aminopyridin-3-yl)benzoic acid is a biaryl system. The synthesis of this building block itself, or its analogues, relies heavily on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction forges a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[8] Understanding this reaction is key to both producing the building block and modifying its core structure.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9]
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: A base activates the organoboron compound, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Choice of Reagents:
-
Catalyst/Ligand: A combination like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective for coupling aryl chlorides and bromides, which are common starting materials.
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation. The choice of base can significantly impact reaction efficiency.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is standard. Water is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.
Protocol 2: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a 3-(6-aminopyridin-3-yl)benzoic acid derivative.
Materials:
-
3-Boronobenzoic acid or its pinacol ester (1.0 eq)
-
2-Amino-5-bromopyridine (1.1 eq)
-
Pd(dppf)Cl₂ or other suitable Pd catalyst (0.02-0.05 eq)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 eq)
-
Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add the aryl bromide, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 6-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization.
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Summary and Outlook
3-(6-Aminopyridin-3-yl)benzoic acid is a high-value building block whose utility is rooted in the reliable and chemoselective reactions of its constituent functional groups. The protocols detailed herein for amide coupling and Suzuki-Miyaura reactions represent the two most powerful transformations for leveraging this scaffold in the synthesis of complex molecules. For drug development professionals, this compound offers a reliable platform for generating libraries of kinase inhibitors and other targeted agents. For synthetic chemists, it serves as an excellent example of a privileged structure, enabling rapid access to diverse chemical matter. Future applications may extend into materials science, where its rigid, polar structure could be incorporated into novel polymers or coordination complexes.
References
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Liu, Q. et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
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El-Gamal, M. I., & Oh, C. H. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: Design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research, 36(1), 41-50. [Link]
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Ahmad, I. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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O'Hara, F. et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(51), 26736-26744. [Link]
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Yadav, V. K. et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis, 21. [Link]
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Wang, Y. et al. (2024). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Bioorganic Chemistry, 148, 107450. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Al-Hourani, B. J. et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(21), 17799–17811. [Link]
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Wang, C. et al. (2022). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E, 65(Pt 6), o1239. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Chemical Kinomics Lab. (n.d.). Drug Discovery - Inhibitor. [Link]
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National Center for Biotechnology Information. (2020). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Nardi, M. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1948–1955. [Link]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Feng, F. et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 260, 115729. [Link]
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Chen, X. et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10877. [Link]
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Application Note: Utilizing 3-(6-Aminopyridin-3-yl)benzoic Acid for the Interrogation of IRAK4 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the use of 3-(6-Aminopyridin-3-yl)benzoic acid , a putative inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in kinase inhibition studies. This application note is designed to furnish researchers with the foundational knowledge and detailed protocols necessary to effectively characterize the inhibitory potential of this compound against IRAK4, a critical mediator in inflammatory signaling pathways.
Introduction: The Rationale for Targeting IRAK4 with 3-(6-Aminopyridin-3-yl)benzoic acid
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1]. Upon activation, IRAK4 phosphorylates IRAK1, triggering a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[1][2][3] Given its pivotal role in innate immunity, aberrant IRAK4 activity has been implicated in a spectrum of inflammatory and autoimmune diseases.
The chemical scaffold of 3-(6-Aminopyridin-3-yl)benzoic acid, featuring both an aminopyridine and a benzoic acid moiety, is prevalent in a multitude of kinase inhibitors. This structural composition suggests a high probability of interaction with the ATP-binding pocket of kinases, making it a compelling candidate for investigation as a kinase inhibitor. This application note will therefore focus on the methodologies to validate and characterize the inhibitory activity of 3-(6-Aminopyridin-3-yl)benzoic acid against IRAK4.
Compound Profile: 3-(6-Aminopyridin-3-yl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 214.22 g/mol | [4][5] |
| CAS Number | 779315-67-2 | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [6] |
| Storage | Store at room temperature in a dark, inert atmosphere. | [5] |
Experimental Workflows: From Biochemical Potency to Cellular Efficacy
The following sections provide detailed, step-by-step protocols to assess the inhibitory effect of 3-(6-Aminopyridin-3-yl)benzoic acid on IRAK4. The workflow is designed to first establish the direct biochemical inhibition of the kinase and then to evaluate its functional consequences in a cellular context.
Figure 2: The IRAK4 signaling pathway and the proposed point of inhibition by 3-(6-Aminopyridin-3-yl)benzoic acid.
Data Summary and Interpretation
The following table provides a template for summarizing the results obtained from the described assays.
| Assay | Endpoint | Expected Result with 3-(6-Aminopyridin-3-yl)benzoic acid | Interpretation |
| ADP-Glo™ Kinase Assay | IC₅₀ (nM) | A potent IC₅₀ value | Direct biochemical inhibition of IRAK4 |
| TR-FRET Kinase Assay | IC₅₀ (nM) | A potent IC₅₀ value, corroborating the ADP-Glo™ result | Orthogonal confirmation of direct binding and inhibition |
| LPS-Induced TNF-α Release | IC₅₀ (nM) | A potent IC₅₀ value | Inhibition of IRAK4-dependent signaling in a cellular context |
| Western Blot for p-IRAK1 | % Inhibition | Dose-dependent decrease in p-IRAK1 levels | Confirmation of on-target engagement in cells |
Conclusion
This application note provides a comprehensive framework for researchers to investigate the inhibitory potential of 3-(6-Aminopyridin-3-yl)benzoic acid against IRAK4. By following the detailed protocols for biochemical and cellular assays, scientists can robustly characterize the potency and mechanism of action of this compound, thereby contributing to the development of novel therapeutics for inflammatory diseases.
References
-
Regulation of innate immune signaling by IRAK proteins. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
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IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal). (2007). Journal of Biological Chemistry, 282(11), 7747-7757. [Link]
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IRAK4-L and IRAK4-S activation of NF-κB and MAPK pathways. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. (2012, March 30). PLOS ONE, 7(3), e34184. [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved January 27, 2026, from [Link]
-
IRAK4 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]
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B cell antigen receptor-induced activation of an IRAK4-dependent signaling pathway revealed by a MALT1-IRAK4 double knockout mouse model. (2011, March 11). Journal of Biological Chemistry, 286(10), 8345-8356. [Link]
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Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. (2016). Scientific Reports, 6, 23832. [Link]
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Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). Molecular Devices. Retrieved January 27, 2026, from [Link]
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(A) Time course of LPS-induced TNF-α production. THP-1 cells were... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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IRAK4. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]
-
A schematic diagram showing the association of IRAK/NF-κB, IRAK/AP-1,... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Western blotting for the expression of signaling protein. (A,B) Cell... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2022). STAR Protocols, 3(4), 101755. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 27, 2026, from [Link]
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3-Aminobenzoic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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(PDF) Unlike for human monocytes after LPS activation, release of TNF-α by THP-1 cells is produced by a TACE catalytically different from constitutive TACE. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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4-(6-Aminopyridin-3-yl)benzoic acid. (n.d.). Lead Sciences. Retrieved January 27, 2026, from [Link]
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Application Notes & Protocols: A Guide to the Multi-Step Synthesis of 3-(6-Aminopyridin-3-yl)benzoic acid
Abstract
This document provides a comprehensive technical guide for the multi-step synthesis of 3-(6-Aminopyridin-3-yl)benzoic acid, a key building block in modern drug discovery. This scaffold is integral to the development of novel therapeutics, particularly in oncology, due to its structural motifs that allow for versatile molecular interactions.[1][2][3] We present a field-proven, two-step synthetic pathway centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by an acid-catalyzed deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step protocols, mechanistic insights, and data interpretation guidelines to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Importance of the Aminopyridinyl Benzoic Acid Scaffold
The 3-(6-Aminopyridin-3-yl)benzoic acid moiety is a highly valued "privileged scaffold" in medicinal chemistry. Its structure combines a hydrogen bond-donating and -accepting aminopyridine ring with a benzoic acid group that can serve as a handle for further derivatization or as a key pharmacophoric element. Derivatives of this core structure have been investigated for a range of therapeutic applications, including the inhibition of protein kinases and as agents for inducing cell cycle arrest and apoptosis in cancer cell lines.[1][4] The synthetic strategy detailed herein is designed for efficiency, scalability, and high purity, utilizing robust and well-documented chemical transformations.[5][6]
Retrosynthetic Analysis & Strategy
The synthesis of complex molecules requires a logical, step-by-step approach.[5][7] Our strategy involves a convergent synthesis, where the two key aromatic rings are coupled in the penultimate step. This is achieved via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its reliability and functional group tolerance.[8]
To ensure the success of the coupling, the carboxylic acid on the benzoic acid fragment is temporarily protected as a tert-butyl ester. This prevents unwanted side reactions under the basic conditions of the Suzuki coupling. The final step is a simple acidic deprotection to yield the target molecule.
Detailed Synthetic Protocols
This section outlines the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).
Step 1: Suzuki-Miyaura Cross-Coupling
Reaction: Synthesis of tert-butyl 3-(6-aminopyridin-3-yl)benzoate
This step forms the core carbon-carbon bond between the pyridine and benzene rings. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[9] It is widely used due to its mild reaction conditions and tolerance of a wide variety of functional groups.[6]
Protocol:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq.), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate product as a solid.
Causality and Insights:
-
The Base (K₂CO₃): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species which is necessary for the transmetalation step in the catalytic cycle.[9]
-
The Catalyst (Pd(PPh₃)₄): This Pd(0) complex initiates the catalytic cycle via oxidative addition into the aryl-bromide bond.[10]
-
The Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.
Step 2: Acid-Catalyzed Deprotection
Reaction: Synthesis of 3-(6-Aminopyridin-3-yl)benzoic acid
The tert-butyl ester is a robust protecting group that is readily cleaved under acidic conditions to reveal the carboxylic acid. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.
Protocol:
-
Dissolve the intermediate, tert-butyl 3-(6-aminopyridin-3-yl)benzoate (1.0 eq.), in dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) (10-20 eq., often used as a co-solvent with DCM in a 1:1 to 1:4 ratio) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude product can often be precipitated by adding a non-polar solvent like diethyl ether or hexanes.
-
Filter the resulting solid, wash with the non-polar solvent, and dry under vacuum to yield the final product, 3-(6-Aminopyridin-3-yl)benzoic acid. Further purification can be achieved by recrystallization if necessary.[11]
Causality and Insights:
-
Mechanism: The acid protonates the ester carbonyl, making it more electrophilic and susceptible to cleavage, leading to the formation of the carboxylic acid and the stable tert-butyl cation, which is scavenged or evaporates as isobutylene.
-
Temperature Control: Initial cooling is recommended to control any potential exotherm, although the reaction is generally well-behaved.
Data Summary and Characterization
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical methods.
Expected Yields and Physicochemical Properties
| Compound | Step | Molecular Formula | Molecular Weight | Typical Yield | Physical Appearance |
| tert-butyl 3-(6-aminopyridin-3-yl)benzoate | 1 | C₁₆H₁₈N₂O₂ | 270.33 | 75-90% | Off-white to pale yellow solid |
| 3-(6-Aminopyridin-3-yl)benzoic acid | 2 | C₁₂H₁₀N₂O₂ | 214.22 | >90% | White to off-white solid |
Yields are estimates based on similar reported syntheses and may vary.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the intermediates and the final product. The spectra will show characteristic shifts for the aromatic protons and carbons.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final product.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.
References
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Retrieved from [Link]
-
Macalester College. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzoic acid.
-
National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]
-
Vapourtec. (n.d.). Multistep Synthesis | Reaction Integration. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzoic acid.
-
Truman State University. (n.d.). Multi-Step Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.). Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
-
ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2009). 3-(4-Pyridyl)benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
YouTube. (2018). 36.06 Practice with Multi-step Synthesis of Substituted Benzenes. Retrieved from [Link]
-
National Institutes of Health. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][13]naphthyridin-2(1H)-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ChemSrc. (n.d.). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid tert-butyl ester. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(6-Aminopyridin-3-yl)benzoic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3-(6-Aminopyridin-3-yl)benzoic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible outcomes.
I. Core Principles of Purifying 3-(6-Aminopyridin-3-yl)benzoic acid
3-(6-Aminopyridin-3-yl)benzoic acid is an amphoteric molecule, possessing both a basic amino group on the pyridine ring and an acidic carboxylic acid group on the benzene ring. This dual functionality is the cornerstone of most purification strategies, as the compound's solubility is highly dependent on the pH of the solution.[1][2]
-
Acidic Conditions (Low pH): The amino group is protonated, forming a positively charged pyridinium ion. This increases the compound's solubility in aqueous media.
-
Basic Conditions (High pH): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt, which also enhances aqueous solubility.
-
Isoelectric Point (pI): At a specific intermediate pH, the net charge on the molecule is zero. At this point, the compound's solubility in aqueous solutions is at its minimum, often leading to precipitation. This principle is fundamental to purification by isoelectric precipitation.[3]
General Purification Workflow
The purification of 3-(6-Aminopyridin-3-yl)benzoic acid typically involves a series of steps designed to remove unreacted starting materials, byproducts, and other impurities. The following diagram illustrates a common workflow.
Caption: A generalized workflow for the purification of 3-(6-Aminopyridin-3-yl)benzoic acid.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-(6-Aminopyridin-3-yl)benzoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery/Yield | Incomplete precipitation. | Ensure the pH is precisely adjusted to the isoelectric point. This can be done by slow, dropwise addition of acid or base with vigorous stirring. Monitor the pH continuously with a calibrated pH meter. |
| Product loss during filtration. | Use a filter paper with an appropriate pore size to prevent the loss of fine particles. Ensure the filter cake is thoroughly washed to recover any dissolved product. | |
| Product remains dissolved in the mother liquor. | Cool the solution after pH adjustment to further decrease the solubility of the product. | |
| Product is Colored (e.g., yellow, brown) | Presence of colored impurities. | Treat the solution with activated carbon before precipitation.[4] Heat the solution gently with a small amount of activated carbon, then filter the hot solution to remove the carbon and adsorbed impurities before proceeding with the pH adjustment. |
| Oxidation of the amino group. | Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Persistent Impurities Detected by Analytical Methods (e.g., HPLC, NMR) | Co-precipitation of impurities with similar solubility profiles. | A second purification cycle (re-precipitation) may be necessary. Redissolve the partially purified product and repeat the pH adjustment and filtration steps. |
| Inefficient removal of starting materials. | Optimize the washing steps. Use a sequence of washes with water (to remove salts) and an appropriate organic solvent (to remove non-polar impurities). | |
| Poor Crystallinity or Amorphous Product | Rapid precipitation. | Slow down the rate of pH adjustment to allow for the formation of well-defined crystals. Consider a controlled cooling crystallization process if applicable.[5] |
| Solvent entrapment. | Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature, to remove any residual solvent. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial step for purifying crude 3-(6-Aminopyridin-3-yl)benzoic acid?
A1: The most effective initial step is typically to exploit the amphoteric nature of the molecule. Dissolving the crude product in a dilute acidic solution (e.g., 1M HCl) will protonate the basic aminopyridine nitrogen, rendering the compound soluble as its hydrochloride salt. Insoluble impurities can then be removed by filtration. Alternatively, dissolving the crude material in a dilute basic solution (e.g., 1M NaOH) will deprotonate the carboxylic acid, forming the soluble sodium salt, again allowing for the removal of insoluble impurities by filtration.
Q2: How do I determine the isoelectric point (pI) for precipitation?
A2: The precise pI can be determined experimentally. After dissolving the compound in either acidic or basic solution and filtering, slowly add a dilute base or acid, respectively, with constant stirring while monitoring the pH. The pH at which the maximum amount of precipitate is formed is the isoelectric point. For pyridine carboxylic acids, this is a common and effective purification strategy.[3]
Q3: My purified product still shows impurities. What are my options?
A3: If impurities persist after isoelectric precipitation, consider the following techniques:
-
Recrystallization: This is a classic and powerful purification method for solid compounds.[6] The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For aminobenzoic acids, solvents like hot water, ethanol, or mixtures of solvents can be effective.[7]
-
Column Chromatography: For difficult-to-remove impurities, column chromatography can be highly effective.[8] A silica gel column is commonly used for compounds of this polarity. The eluent system will need to be optimized, but a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.[8][9]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of analytical methods should be used to confirm the purity and identity of your 3-(6-Aminopyridin-3-yl)benzoic acid:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of organic compounds.[10][11] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical setup.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound and identifying any structural isomers or impurities.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which is a crucial piece of data for confirming its identity.[13][14]
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor the progress of a reaction and to get a preliminary assessment of purity.[15]
Q5: Are there any specific safety precautions I should take when working with 3-(6-Aminopyridin-3-yl)benzoic acid and the solvents used for its purification?
A5: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 3-(6-Aminopyridin-3-yl)benzoic acid and all solvents used for specific handling and disposal information.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Isoelectric Precipitation
-
Dissolution: Weigh the crude 3-(6-Aminopyridin-3-yl)benzoic acid and dissolve it in a minimal amount of 1M aqueous HCl with stirring. Gentle heating may be applied to aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and stir for 15-30 minutes.
-
Filtration of Insolubles: Filter the solution (hot, if heated) through a pad of celite or a fine filter paper to remove any insoluble impurities and activated carbon.
-
Precipitation: Cool the filtrate to room temperature. Slowly add 1M aqueous NaOH dropwise with vigorous stirring. Monitor the pH of the solution. Continue adding NaOH until the pH reaches the isoelectric point and a precipitate forms.
-
Crystallization: Allow the mixture to stand, preferably in an ice bath, for at least 30 minutes to ensure complete precipitation.
-
Collection: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water and then with a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove residual aqueous and organic-soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include water, ethanol, methanol, or mixtures thereof.
-
Dissolution: Place the crude or partially purified 3-(6-Aminopyridin-3-yl)benzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
V. References
-
Organic Syntheses. 3-aminopyridine. Available at: [Link]
-
Google Patents. Purification of benzoic acid. US3235588A. Available at:
-
Google Patents. Process for the purification of benzoic acid. US4092353A. Available at:
-
Google Patents. Process for the production of pyridine carboxylic acids. US3657259A. Available at:
-
National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
Google Patents. Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN113429340B. Available at:
-
Google Patents. Process for the purification of benzoic acid. US4092353A. Available at:
-
Google Patents. Process for producing pyridine carboxylic acids. US8575350B2. Available at:
-
Wikipedia. 3-Aminobenzoic acid. Available at: [Link]
-
ResearchGate. Study of pH-dependent drugs solubility in water. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]
-
RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. Available at: [Link]
-
National Institutes of Health. Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. Available at: [Link]
-
Wiley Online Library. Polymorphism and Crystallization of p-Aminobenzoic Acid. Available at: [Link]
-
National Institutes of Health. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][16][17]naphthyridin-2(1H)-one. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]
-
PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]
-
RSC Publishing. Analytical Methods. Available at: [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Characterization of Potential Impurities in Amoxicillin. Available at: [Link]
-
Okayama University. Separation and Refining of Amino acids. Available at: [Link]
-
ResearchGate. pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. Available at: [Link]
-
OPUS. Analytical Methods. Available at: [Link]
-
Google Patents. M-aminobenzoic acid spherical crystal and preparation method thereof. CN112358409A. Available at:
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]
-
The University of Manchester. Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Available at: [Link]
-
RSC Publishing. Analytical Methods. Available at: [Link]
-
ResearchGate. Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. Available at: [Link]
-
ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]
-
World Journal of Pharmaceutical Research. A REVIEW ON CHARACTERIZATION OF IMPURITIES. Available at: [Link]
-
American Chemical Society. Benzoic acid. Available at: [Link]
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- 5. CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of Aminopyridine Benzoic Acids
Welcome to the comprehensive technical support guide for the synthesis of aminopyridine benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic procedures, troubleshoot common issues, and optimize reaction outcomes. The synthesis of these bifunctional molecules is crucial in medicinal chemistry and materials science, yet it is often accompanied by challenging side reactions that can impede success. This guide provides in-depth, field-proven insights to help you achieve your synthetic goals with scientific rigor.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
The synthesis of aminopyridine benzoic acids, typically involving the coupling of a halopyridine carboxylic acid with an amine or a halobenzoic acid with an aminopyridine, is susceptible to several side reactions. This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Mitigation Strategies |
| Low or No Product Yield | Inactive Catalyst: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst. For copper-catalyzed Ullmann reactions, the copper source may be oxidized. | - For Buchwald-Hartwig: Use a pre-catalyst that readily forms the active Pd(0) species upon exposure to a base. Ensure reagents and solvents are thoroughly deoxygenated to prevent catalyst oxidation. - For Ullmann: Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider in situ activation of the copper catalyst.[1] |
| Inappropriate Ligand: The ligand is crucial for stabilizing the metal catalyst and facilitating the catalytic cycle. An unsuitable ligand can lead to slow or no reaction. | - For Buchwald-Hartwig: Screen a variety of phosphine ligands. For electron-deficient heteroaryl halides like chloropyridines, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or bidentate Josiphos-type ligands are often effective.[2] - For Ullmann: Screen ligands such as N-methylglycine, phenanthrolines, or N,N-dimethylglycine.[1] | |
| Suboptimal Base: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst. The choice of base can significantly impact the reaction outcome.[3] | - For Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[2] - For Ullmann: K₃PO₄ and Cs₂CO₃ are commonly employed. | |
| Formation of Hydrodehalogenated Byproduct | β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig amination, where a palladium-hydride species is formed, which can then reduce the aryl halide starting material.[4] | - Ligand Selection: Use bulky ligands that disfavor the formation of the necessary coordination geometry for β-hydride elimination. - Amine Selection: This side reaction is more prevalent with primary amines that have β-hydrogens. If possible, consider using an amine without β-hydrogens or a secondary amine. |
| Protic Impurities: In Ullmann couplings, the presence of water or other protic impurities can lead to the reduction of the aryl halide.[1] | - Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. | |
| Formation of Homocoupled Byproducts | Oxidative Homocoupling: In the presence of oxygen, palladium-catalyzed homocoupling of arylboronic acids (if used as starting materials) or aryl halides can occur.[5][6] | - Thoroughly degas all solvents and reagents. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Reductive Homocoupling (Ullmann): At high temperatures, aryl halides can undergo homocoupling in the presence of copper.[7] | - Optimize the reaction temperature; avoid excessively high temperatures. - Use a suitable ligand to promote the desired cross-coupling over homocoupling. | |
| Decarboxylation of Starting Material or Product | Thermal Instability: Pyridine carboxylic acids can undergo decarboxylation at elevated temperatures, especially when the carboxyl group is ortho to the nitrogen atom (picolinic acids).[7][8][9] | - Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation. - Catalyst Choice: Some metal catalysts can promote decarboxylation.[10][11] Screen different catalysts to find one that favors the desired coupling reaction at a lower temperature. |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials: Aminopyridine benzoic acids are amphoteric and can have similar solubility and chromatographic behavior to the starting materials and some byproducts. | - Acid-Base Extraction: Utilize the amphoteric nature of the product. Dissolve the crude mixture in an organic solvent and perform a series of extractions with acidic and basic aqueous solutions to separate acidic, basic, and neutral components. - Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Chromatography: If chromatography is necessary, consider specialized stationary phases or mobile phase additives to improve separation. For example, ion-exchange chromatography can be effective for purifying aminopyridine derivatives.[12] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my target aminopyridine benzoic acid?
A1: The choice of synthetic route depends on the specific substitution pattern of your target molecule and the available starting materials.
-
Buchwald-Hartwig Amination: This is often the most versatile and high-yielding method, with a broad substrate scope and milder reaction conditions compared to classical methods.[4] It is particularly useful for coupling a wide range of amines with halo-pyridines or halo-benzoic acids.
-
Ullmann Condensation: This is a classical method that is still used, especially for large-scale syntheses where the cost of palladium is a concern. However, it typically requires higher temperatures and can have a more limited substrate scope.[13]
-
Nucleophilic Aromatic Substitution (SNAr): This method is most effective when the pyridine or benzene ring is "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) ortho or para to the leaving group (e.g., a halogen).[14][15] If your substrate meets these criteria, SNAr can be a simple and efficient metal-free alternative.
Q2: My reaction is not going to completion, even after extended reaction times. What should I do?
A2: Incomplete conversion is a common problem. Here are a few things to consider:
-
Catalyst Deactivation: Your catalyst may be deactivating over time. You can try adding a fresh portion of the catalyst and ligand midway through the reaction.
-
Reagent Purity: Ensure your starting materials, especially the amine and the aryl halide, are pure. Impurities can inhibit the catalyst.
-
Solvent Choice: The solvent can have a significant impact on the reaction rate. A solvent screen with a few different options (e.g., toluene, dioxane, DMF) may be beneficial.
-
Stirring Efficiency: For heterogeneous reactions (e.g., with an insoluble base), ensure efficient stirring to maximize contact between the reagents.
Q3: I am observing the formation of multiple products. How can I improve the selectivity?
A3: Poor selectivity can arise from several factors.
-
Positional Isomers: If your starting material has multiple halogens, the reaction may occur at more than one position. The choice of ligand can sometimes influence the regioselectivity.
-
Over-arylation: When using a primary amine, double arylation can be a problem. Using a bulkier ligand or a slight excess of the amine can sometimes favor mono-arylation. Bidentate ligands like Josiphos have been shown to improve selectivity for monoarylation.[2]
-
Reaction Temperature: Temperature can affect the rates of competing reactions. Try running the reaction at a lower temperature to see if it favors the desired product.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 6-Anilino-nicotinic Acid
This protocol provides a general procedure for the palladium-catalyzed amination of a halopyridine carboxylic acid.
Materials:
-
6-Chloronicotinic acid
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried Schlenk flask, add 6-chloronicotinic acid (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and RuPhos (0.04 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify it to pH 3-4 with 1M HCl.
-
The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain 6-anilino-nicotinic acid.
Visualizing Reaction Pathways
Desired Reaction vs. Common Side Reactions in Buchwald-Hartwig Amination
Caption: Key pathways in Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
References
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Zhang, H., Cai, Q., & Ma, D. (2005). Amenable and General Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides. Journal of the American Chemical Society, 127(45), 15792-15793. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
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Barbe, G., & Charette, A. B. (2012). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 2(19), 7488-7491. [Link]
-
Krogsgaard-Larsen, P., Frølund, B., Liljefors, T., & Ebert, B. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Journal of Medicinal Chemistry, 57(17), 7247-7257. [Link]
- Ahmadi, T. S., & Al-Zoubi, R. M. (2018). Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe₂O₃@MBD/Pd-Co under different conditions in water.
-
Norrby, P. O., Bengtsson, O., & Törnroos, K. W. (2004). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 69(24), 8358-8367. [Link]
-
O'Duill, M., & O'Brien, P. (2013). Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids: Development and Mechanistic Investigation. Angewandte Chemie International Edition, 52(35), 9199-9203. [Link]
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Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. [Link]
- ResearchGate. (2025). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids.
- ResearchGate. (2025). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
- Semantic Scholar. (2013). Decarboxylative Palladium(II)Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids. Semantic Scholar.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Chen, Y., & Ma, D. (2009). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 74(1), 305-308. [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ResearchGate. (2025). Process for Purification of 3-Alkenylcephem Carboxylic Acid.
- Reddit. (n.d.). Troubleshooting Ullmann Coupling. Reddit.
-
PubChem. (n.d.). 6-Aminonicotinic acid. PubChem. [Link]
- ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Macmillan Group - Princeton University. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Macmillan Group - Princeton University.
- Google Patents. (n.d.). Process for the production of pyridine carboxylic acids.
-
Sanna, M., et al. (2021). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 26(15), 4638. [Link]
- National Institutes of Health. (n.d.). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides.
-
Al-Masri, M., et al. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers, 14(5), 879. [Link]
- National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
- National Institutes of Health. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
-
PubMed. (n.d.). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. PubMed. [Link]
- The Hartwig Group. (n.d.). Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand. The Hartwig Group.
-
Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. [Link]
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
Kim, J., & Chang, S. (2012). Rhodium-Catalyzed Annulative Coupling of Coumarin-3-Carboxylic Acids with Alkynes. Bulletin of the Korean Chemical Society, 33(5), 1483-1484. [Link]
- ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- Synchem. (n.d.). 6-Bromopyridine-3-carboxylic acid. Synchem.
-
PubMed. (n.d.). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
Sources
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Technical Support Center: 3-(6-Aminopyridin-3-yl)benzoic acid
Introduction
Welcome to the technical support guide for 3-(6-Aminopyridin-3-yl)benzoic acid (CAS 779315-67-2). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this critical research compound. The integrity of your starting material is paramount to the validity and reproducibility of your experimental results. This guide provides answers to frequently asked questions, troubleshooting for common issues, and detailed protocols based on the compound's chemical nature—an aromatic amine and a carboxylic acid.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 3-(6-Aminopyridin-3-yl)benzoic acid.
Q1: What are the ideal long-term storage conditions for solid 3-(6-Aminopyridin-3-yl)benzoic acid?
For maximal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container.[1] It is crucial to protect it from moisture and strong light.[2] The presence of both an amino group (susceptible to oxidation) and a carboxylic acid group makes it sensitive to environmental factors. Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent slow oxidation, which can lead to discoloration and impurity formation.[3]
Q2: How should I store solutions of this compound?
The stability of 3-(6-Aminopyridin-3-yl)benzoic acid in solution is highly dependent on the solvent, pH, and storage temperature.
-
Solvent Choice: For immediate use, dissolution in a suitable organic solvent is appropriate. However, for storage, be aware that primary aromatic amines can be less stable in acidic solutions like 3% acetic acid.[4]
-
Temperature: If short-term storage of a solution is necessary, it should be kept at -20°C or, ideally, at -80°C.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes before freezing.
Q3: Is 3-(6-Aminopyridin-3-yl)benzoic acid sensitive to light or air?
Yes. Like many aromatic amines, this compound is susceptible to oxidation when exposed to air and photo-degradation upon exposure to light.[2][5] Oxidation of the aminopyridine ring is a primary degradation pathway, often resulting in a color change from off-white/white to yellow or brown. Therefore, it is essential to store the solid and any solutions in amber vials or containers wrapped in foil and to minimize exposure to air by tightly sealing the container, preferably under an inert gas.[2][3]
Q4: What are the known chemical incompatibilities for this compound?
Due to its bifunctional nature, 3-(6-Aminopyridin-3-yl)benzoic acid is incompatible with several classes of chemicals:
-
Strong Oxidizing Agents: These can aggressively oxidize the amino group.[3]
-
Strong Acids and Bases: The compound has both a basic amino group and an acidic carboxylic acid group, and it will react with strong acids and bases.[3]
-
Alkalis: Keep away from incompatible materials such as alkalis.[6]
-
Heat and Sources of Ignition: Avoid storing near heat sources as thermal decomposition can occur, potentially releasing toxic fumes like carbon and nitrogen oxides.[6][7]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Q: My solid 3-(6-Aminopyridin-3-yl)benzoic acid has changed color from white to yellow/brown. Is it still usable?
A color change is a visual indicator of potential degradation, likely due to oxidation of the aromatic amine moiety.
-
Causality: The aminopyridine ring system is electron-rich and susceptible to oxidation when exposed to air and/or light over time. This process forms colored impurities.
-
Recommendation: While a slight color change may not significantly impact some applications, it indicates a decrease in purity. For sensitive assays (e.g., in vitro biological screening, quantitative analysis), using discolored material is not recommended as the impurities could interfere with your results. It is advisable to use a fresh, pure sample. For less sensitive applications like synthetic route scouting, its use may be acceptable, but results should be interpreted with caution.
Q: I am having trouble dissolving the compound. What do you suggest?
-
Initial Steps: Try gentle warming or sonication to aid dissolution in organic solvents like DMSO or DMF.
-
pH Adjustment: For aqueous solutions, the compound's solubility is pH-dependent. It will have higher solubility in acidic (pH < 4) or basic (pH > 8) conditions due to the formation of the corresponding salt. However, be mindful that extreme pH can accelerate degradation. Primary aromatic amines tend to be least stable in acidic solutions.[4]
-
Solvent Choice: If using for biological assays, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q: My experimental results are inconsistent. Could it be related to compound stability?
Yes, inconsistency is a classic sign of compound degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Each cycle can introduce moisture and oxygen, accelerating the breakdown of the compound.
-
Solution Age: Solutions, even when frozen, have a finite lifespan. If your stock solution is old, consider preparing a fresh one from solid material.
-
Troubleshooting Workflow: The diagram below outlines a decision-making process to determine if compound instability is affecting your results.
Diagram: Troubleshooting Experimental Inconsistency
Caption: A decision tree for troubleshooting inconsistent results.
Section 3: Protocols
Adherence to standardized protocols is essential for maintaining the integrity of 3-(6-Aminopyridin-3-yl)benzoic acid.
Protocol 3.1: Handling and Weighing Solid Compound
-
Preparation: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.
-
Inert Atmosphere: If possible, perform weighing inside a glove box or under a gentle stream of an inert gas like nitrogen or argon.
-
Dispensing: Use a clean, dry spatula to dispense the required amount of powder. Minimize the time the container is open to the atmosphere.
-
Storage: Immediately after dispensing, tightly reseal the container, purge with inert gas if available, and return it to the recommended storage condition (2-8°C).[1]
Protocol 3.2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., DMSO, DMF) appropriate for your application.
-
Dissolution: Add the solvent to the pre-weighed solid in a volumetric flask. Mix thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Aliquoting: Once fully dissolved, immediately divide the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass vials with screw caps). The volume of the aliquots should correspond to the amount needed for a single experiment.
-
Storage: Tightly seal the aliquots and store them at -20°C or -80°C, protected from light.
-
Documentation: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Maintain a log to track the age and usage of stock solutions.
Section 4: Stability and Storage Data Summary
The following table summarizes the key stability and storage parameters for 3-(6-Aminopyridin-3-yl)benzoic acid based on its chemical properties and data from related compounds.
| Parameter | Condition | Recommendation | Rationale & Reference |
| Solid Storage | Long-Term | 2-8°C, Tightly Sealed, Dark | Recommended by supplier.[1] Protects from thermal stress. |
| Atmosphere | Inert Gas (N₂ or Ar) | The amino group is susceptible to oxidation.[3][5] | |
| Solution Storage | Short-Term | -20°C or -80°C, Aliquoted, Dark | Minimizes degradation and prevents damage from freeze-thaw cycles. |
| Incompatibilities | Chemical | Strong Oxidizers, Strong Acids/Bases | Compound has both acidic and basic functional groups.[3] |
| Physical | Heat, Direct Sunlight, Moisture | Prevents thermal and photo-degradation and hydrolysis.[2][3][6] |
References
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet: 3-Amino Benzoic Acid. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoic Acid. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]
-
Autech Industry Co.,Ltd. Product Information: 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester. [Link]
- Verma, M., et al. (2022).
-
Pharmaffiliates. Product Information: 3-(6-Aminopyridin-3-yl)benzoic acid. [Link]
- Eke, Z., et al. (2022).
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- 7. nj.gov [nj.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(6-Aminopyridin-3-yl)benzoic acid
Introduction: The Significance and Synthesis of a Key Building Block
3-(6-Aminopyridin-3-yl)benzoic acid is a critical biaryl intermediate in medicinal chemistry, notably serving as a cornerstone for synthesizing advanced pharmaceutical agents, including kinase inhibitors used in oncology.[1] Its structure, featuring a benzoic acid moiety linked to an aminopyridine ring, makes it a versatile scaffold for drug discovery.
The most reliable and scalable method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For this target molecule, the reaction typically involves coupling 3-boronobenzoic acid (or its ester equivalent) with a 5-halo-2-aminopyridine.
This guide provides in-depth technical support for researchers, scientists, and process chemists encountering challenges during the synthesis and scale-up of this important molecule. We will address common pitfalls through a structured FAQ and troubleshooting format, grounded in mechanistic principles and field-proven solutions.
Core Synthesis Pathway: The Suzuki-Miyaura Coupling
The foundational strategy involves the reaction between 2-Amino-5-bromopyridine and 3-Carboxyphenylboronic acid. The choice of a bromo- or iodo-pyridine derivative is crucial; while iodo- compounds are more reactive, bromo- derivatives are often more cost-effective for large-scale synthesis.[4][5]
General Reaction Scheme:
Caption: Palladium-catalyzed Suzuki-Miyaura coupling between 2-Amino-5-bromopyridine and 3-Carboxyphenylboronic acid.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount for effective troubleshooting. The process involves three key stages: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: Which aryl halide is better for this synthesis: 2-amino-5-bromopyridine or 2-amino-5-iodopyridine? A1: 2-amino-5-iodopyridine is generally more reactive, which can lead to faster reaction times and milder conditions. However, it is also more expensive and can have lower stability. For large-scale industrial production, 2-amino-5-bromopyridine is often preferred due to its lower cost and greater availability.[4] The choice may depend on the specific catalyst system used, as modern ligands can enable high reactivity even with less reactive aryl chlorides.[6]
Q2: Can I use the boronic ester instead of the boronic acid? A2: Yes, boronic esters (like the pinacol ester) are excellent alternatives. They often exhibit higher stability, are less prone to protodeboronation (a key side reaction), and can be easier to purify than their corresponding acids.[7] However, they add an extra synthetic step and cost to the starting material preparation. For scale-up, the direct use of the boronic acid is often more atom-economical.
Q3: What is the role of the base in the Suzuki coupling? A3: The base is critical for activating the boronic acid in the transmetalation step. It coordinates to the boron atom, forming a more nucleophilic boronate complex (-ate complex), which facilitates the transfer of the aryl group to the palladium center.[8] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact yield and side-product formation.
Q4: My final product is difficult to purify. What are the common impurities? A4: Common impurities include:
-
Benzoic acid: Formed from the protodeboronation of 3-carboxyphenylboronic acid.
-
2-Aminopyridine: Formed from the hydrodehalogenation of the starting halide.
-
Homocoupled products: Biphenyl-3,3'-dicarboxylic acid (from the boronic acid) and 5,5'-bi(2-aminopyridine) (from the aryl halide).
-
Residual Palladium: The catalyst itself can contaminate the product.
Proper workup and purification, often involving pH adjustments and recrystallization, are essential to remove these.[9]
Detailed Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. Reaction fails to start or proceeds very slowly (low conversion). | A. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. | • Pre-catalyst Choice: Use a modern, air-stable pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos).• Oxygen Contamination: Ensure the reaction is thoroughly degassed (e.g., via nitrogen/argon bubbling or freeze-pump-thaw cycles) to prevent oxidative deactivation of the Pd(0) catalyst.[10] |
| B. Poor Reagent Quality: Boronic acid may have degraded into a non-reactive form (boroxine). | • Reagent Check: Use fresh, high-purity boronic acid. If degradation is suspected, recrystallize the boronic acid before use.• Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid to compensate for potential degradation and drive the reaction to completion. | |
| C. Inappropriate Base/Solvent Combination: The base may be too weak or poorly soluble in the solvent system. | • Base Strength: For less reactive aryl bromides, a stronger base like K₃PO₄ may be more effective than Na₂CO₃.[5]• Solubility: Ensure the chosen solvent (e.g., Dioxane/Water, Toluene/Water, 2-MeTHF) allows for sufficient solubility of all components at the reaction temperature. | |
| 2. Significant amount of benzoic acid impurity is observed. | Protodeboronation: The boronic acid C-B bond is cleaved by a proton source (often water) before it can transmetalate to the palladium center. | • Base Choice: Use a non-aqueous base or a base less prone to hydrolysis, such as potassium fluoride (KF).[5]• Reaction Conditions: Minimize reaction time and temperature where possible. Running the reaction under anhydrous conditions (e.g., in DMF or THF with an anhydrous base) can also help, though aqueous systems are often required for base efficacy. |
| 3. Product precipitates prematurely, leading to a stalled reaction. | Low Solubility of Product: The target molecule, 3-(6-Aminopyridin-3-yl)benzoic acid, can be poorly soluble in common organic solvents, especially as it forms. | • Solvent System: Use a solvent system known to solubilize both starting materials and the product at reaction temperature, such as Dimethylformamide (DMF) or Dimethylacetamide (DMAc).[11]• Temperature Control: Maintain a sufficiently high reaction temperature to keep the product in solution until the reaction is complete. |
| 4. Difficulty removing residual palladium from the final product. | Strong Coordination/Trapping: The amino and carboxyl groups on the product can chelate with palladium, making it difficult to remove by simple filtration. | • Scavenging: After the reaction, treat the mixture with a palladium scavenger (e.g., a thiol-functionalized silica gel or activated carbon).• pH-Adjusted Workup: During workup, carefully adjust the pH. Acidifying the solution can protonate the amine, potentially disrupting chelation and allowing for better removal of palladium salts during aqueous extraction. |
Troubleshooting Workflow
When a scale-up synthesis fails, a logical diagnostic approach is critical. The following workflow can help identify the root cause systematically.
Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-10 g)
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-5-bromopyridine (1.0 eq), 3-Carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (approx. 0.1 M concentration relative to the aryl halide). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Catalyst Addition: To the degassed mixture, add Pd(PPh₃)₄ (0.02 eq) or a combination of Pd₂(dba)₃ (0.01 eq) and SPhos (0.04 eq) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with water and wash with ethyl acetate to remove non-polar impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. The product will precipitate as a solid.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash thoroughly with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(6-Aminopyridin-3-yl)benzoic acid.[12]
-
Protocol 2: Purification via pH-Adjusted Extraction
For products contaminated with non-acidic impurities, this method is highly effective.
-
Dissolution: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the sodium carboxylate salt.
-
Extraction: Wash the basic aqueous solution with an organic solvent like ethyl acetate or dichloromethane. The desired product will remain in the aqueous layer, while neutral organic impurities will be extracted into the organic layer.
-
Precipitation: Separate the layers and slowly acidify the aqueous layer with 1M HCl with vigorous stirring.
-
Isolation: The pure product will precipitate out of the solution. Collect by filtration, wash with water, and dry under vacuum.
References
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
- EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google Patents.
- CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
Benzamide Preparation from Benzoic Acid - YouTube. Available at: [Link]
- CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents.
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition | Request PDF - ResearchGate. Available at: [Link]
- Purification of benzoic acid - US3235588A - Google Patents.
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of biaryls without using heavy metals- the photosplicing approach. Available at: [Link]
- Preparation of amino benzoic acids - US2878281A - Google Patents.
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]
- Process for preparing biaryl compounds - US5922898A - Google Patents.
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][13][14]naphthyridin-2(1H)-one - MIT Open Access Articles. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- WO 2015/087343 A2 - Googleapis.com.
-
Synthesis of benzoic acid derivative 6. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides | ACS Omega - ACS Publications. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available at: [Link]
-
Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions | Request PDF - ResearchGate. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 4. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
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- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 14. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(6-Aminopyridin-3-yl)benzoic Acid
Introduction
3-(6-Aminopyridin-3-yl)benzoic acid is a vital bifunctional building block in modern medicinal chemistry. Its structure, featuring a substituted aminopyridine linked to a benzoic acid, is a common motif in a wide array of pharmacologically active molecules, particularly kinase inhibitors used in oncology. The precise and efficient synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of the two most prevalent synthetic strategies for preparing 3-(6-Aminopyridin-3-yl)benzoic acid. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale, practical considerations, and comparative performance of each route. The goal is to equip researchers, scientists, and process chemists with the necessary insights to select the optimal synthetic pathway based on their specific laboratory capabilities, scale, and project timelines.
Retrosynthetic Analysis: The Central C-C Bond Disconnection
At its core, 3-(6-Aminopyridin-3-yl)benzoic acid is a biaryl system. The most logical and strategically sound retrosynthetic disconnection is the carbon-carbon bond linking the pyridine and benzene rings. This disconnection immediately points towards a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most powerful and versatile tool for this transformation.[1][2]
This retrosynthetic approach gives rise to two primary convergent strategies, differing in which coupling partner bears the boronic acid (or ester) and which bears the halide.
Caption: Retrosynthetic analysis of the target molecule.
Route 1: Coupling a Pyridyl Boronic Acid with a Benzoic Acid Halide
This strategy involves the synthesis of a (6-aminopyridin-3-yl)boronic acid derivative, which is then coupled with a commercially available 3-halobenzoic acid.
Sources
A Comparative Guide to the Structure-Activity Relationship of 3-(6-Aminopyridin-3-yl)benzoic Acid Derivatives as Potent Kinase Inhibitors
Introduction: In the landscape of modern drug discovery, particularly in oncology, the quest for selective and potent kinase inhibitors is a paramount endeavor. Kinases, a large family of enzymes that regulate cellular processes, are frequently dysregulated in various cancers, making them attractive therapeutic targets. Among the myriad of scaffolds explored, the 3-(6-aminopyridin-3-yl)benzoic acid core has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their biological performance supported by experimental data. We will delve into the causal relationships behind experimental design and provide detailed protocols for the evaluation of these derivatives, aiming to equip researchers and drug development professionals with the critical knowledge to advance their research in this domain.
The 3-(6-Aminopyridin-3-yl)benzoic Acid Scaffold: A Privileged Structure for Kinase Inhibition
The 3-(6-aminopyridin-3-yl)benzoic acid scaffold is a bioisostere of known kinase inhibitor frameworks, designed to engage with the ATP-binding site of various kinases. The rationale behind its design lies in the specific hydrogen bonding interactions facilitated by the aminopyridine moiety, mimicking the adenine region of ATP, and the potential for diverse substitutions on the benzoic acid ring to achieve selectivity and potency.
Figure 1: Core scaffold of 3-(6-aminopyridin-3-yl)benzoic acid derivatives.
Comparative Analysis of Derivative Potency: A Structure-Activity Relationship Deep Dive
The biological activity of 3-(6-aminopyridin-3-yl)benzoic acid derivatives is profoundly influenced by the nature and position of substituents on both the pyridine and benzoic acid rings. These modifications impact the molecule's electronic properties, steric hindrance, and lipophilicity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles.[1]
The Impact of Substitutions on the Benzoic Acid Moiety
The benzoic acid portion of the scaffold is a critical determinant of both potency and selectivity. Modifications at this position can influence interactions with the solvent-exposed region of the kinase active site.
A study focusing on 3-(6-aminopyridin-3-yl)benzamide derivatives as potential antitumor agents revealed significant insights into the SAR of this class of compounds. The conversion of the carboxylic acid to a benzamide was a key modification, allowing for the exploration of a wider range of chemical space.
| Compound ID | R (Benzamide Substitution) | Aurora A IC50 (nM)[1] | PI3Kα IC50 (nM)[1] |
| 9a | 4-Fluorophenyl | 10.19 | 13.12 |
| 9b | 4-Chlorophenyl | >1000 | >1000 |
| 9c | 4-Methylphenyl | 50.3 | 65.8 |
| 9d | 4-Methoxyphenyl | 25.7 | 33.1 |
Table 1: In vitro inhibitory activities of selected 3-(6-aminopyridin-3-yl)benzamide derivatives against Aurora A and PI3Kα kinases.
From the data presented in Table 1, several key SAR trends can be elucidated:
-
Halogen Substitution: The presence of a fluorine atom at the para-position of the phenyl ring (Compound 9a ) resulted in the most potent inhibition of both Aurora A and PI3Kα.[1] In contrast, substitution with a larger chlorine atom (Compound 9b ) led to a dramatic loss of activity, suggesting a stringent steric requirement in the binding pocket.
-
Electron-Donating Groups: The introduction of electron-donating methyl (Compound 9c ) and methoxy (Compound 9d ) groups at the para-position was well-tolerated, yielding compounds with potent inhibitory activity, albeit slightly less potent than the fluoro-substituted analog.[1] This indicates that electronic effects also play a role in modulating activity.
Figure 2: Impact of benzoic acid substitutions on kinase inhibitory activity.
The Role of the 6-Aminopyridine Moiety
The 6-aminopyridine moiety is crucial for the interaction of these inhibitors with the hinge region of the kinase ATP-binding site. The amino group typically forms one or more hydrogen bonds with the backbone of the hinge residues, anchoring the inhibitor in the active site. Modifications to this group are generally detrimental to activity.
Experimental Protocols for Compound Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize 3-(6-aminopyridin-3-yl)benzoic acid derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of target kinases.
Causality Behind Experimental Choices: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a kinase. The choice of a fluorescence-based assay provides high sensitivity and is amenable to high-throughput screening.[2][3][4] The ATP concentration is kept at or near the Km value to ensure that the assay is sensitive to competitive inhibitors.
Materials:
-
Recombinant human kinases (e.g., Aurora A, PI3Kα)
-
Kinase substrate (specific for each kinase)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Add 10 µL of the kinase reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Addition: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at the Km for each respective kinase.
-
Second Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Add the detection reagent from the assay kit according to the manufacturer's instructions.
-
Measurement: Read the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Figure 3: Workflow for in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Causality Behind Experimental Choices: This assay provides a more biologically relevant context by evaluating the compound's effect on whole cells. The MTT or MTS assay is a colorimetric method that measures cell viability based on the metabolic activity of the cells, providing a robust and quantifiable readout.
Materials:
-
Human cancer cell lines (e.g., HCC827)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT or MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) values.
Conclusion and Future Directions
The 3-(6-aminopyridin-3-yl)benzoic acid scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity. Specifically, the nature of the substituent on the benzamide ring plays a crucial role in determining potency against kinases such as Aurora A and PI3Kα.
Future research in this area should focus on:
-
Expanding the diversity of substitutions on both the benzoic acid and aminopyridine rings to further probe the chemical space and identify more potent and selective inhibitors.
-
Investigating the pharmacokinetic properties of the most promising compounds to assess their drug-like characteristics.
-
Elucidating the precise binding modes of these inhibitors through co-crystallization studies with their target kinases to guide rational drug design.
By systematically applying the principles of SAR and employing robust experimental methodologies, the full therapeutic potential of 3-(6-aminopyridin-3-yl)benzoic acid derivatives can be realized.
References
-
Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. (2024). Bioorganic Chemistry, 148, 107450. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking of Aminopyridine-Based Inhibitors
Introduction: The Power of In Silico Screening for Aminopyridine Scaffolds
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of inhibitors targeting a diverse range of proteins, particularly protein kinases.[1] Their ability to act as bioisosteres for the purine scaffold of ATP makes them highly effective competitors in enzyme active sites.[1] From cancer to neuroinflammatory diseases like multiple sclerosis, aminopyridine-based drugs are at the forefront of therapeutic development.[2][3]
Computational methods, specifically molecular docking, are indispensable tools for accelerating the discovery and optimization of these inhibitors.[4] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5] This in silico approach allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and gain crucial insights into the molecular interactions that drive inhibitory activity.[4][6]
This guide provides a comprehensive framework for conducting rigorous and reliable comparative docking studies of aminopyridine-based inhibitors. We will move beyond a simple recitation of steps to explain the critical reasoning behind protocol choices, ensuring that your computational results are not only predictive but also mechanistically informative.
The Comparative Docking Workflow: A Self-Validating System
A successful docking study is more than just generating a binding score; it's a multi-step process where each stage is designed to ensure the physical and chemical realism of the simulation. The goal is to create a self-validating workflow that builds confidence in the final predictions before committing to expensive and time-consuming experimental validation.
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of 3-(6-Aminopyridin-3-yl)benzoic Acid and its Derivatives with Known Inhibitors: A Guide to Target Identification and Comparative Analysis
In the landscape of modern drug discovery, the journey of a novel small molecule from a chemical entity to a potential therapeutic is a meticulous process of characterization and comparison. This guide is designed for researchers, scientists, and drug development professionals to navigate this process, using 3-(6-Aminopyridin-3-yl)benzoic acid as a case study. While this compound itself is not extensively characterized in publicly available literature as a potent inhibitor of a specific target, recent findings on its derivatives point towards a promising avenue of investigation in cancer therapy. This guide will, therefore, serve a dual purpose: firstly, to provide a framework for the initial characterization of a novel compound with an unknown primary target, using the well-studied IDO1 and TDO2 inhibitors as a comparative benchmark. Secondly, based on emerging evidence, it will pivot to a focused head-to-head comparison with known inhibitors of Aurora Kinase B (AURKB), a promising target for the observed antitumor activity of related compounds.
Part 1: The Initial Challenge - Unraveling the Mechanism of a Novel Compound
When presented with a novel compound such as 3-(6-Aminopyridin-3-yl)benzoic acid, the primary challenge is to identify its biological target and mechanism of action. A broad initial screening against various enzyme families and signaling pathways is a common starting point. For compounds with structural motifs similar to known inhibitors, a more targeted approach can be employed. The kynurenine pathway, being a critical regulator of immune tolerance in cancer, and its rate-limiting enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), represent attractive targets for cancer immunotherapy.
The Kynurenine Pathway: A Primer
The kynurenine pathway is the primary route of tryptophan metabolism in mammals.[1] In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[2][3] This metabolic shift suppresses the activity of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby allowing cancer cells to evade the immune system.[2]
Diagram: The Kynurenine Pathway and Points of Inhibition
Caption: The Kynurenine Pathway, illustrating the enzymatic conversion of tryptophan and the points of intervention for known inhibitors.
Comparative Analysis with Known IDO1/TDO2 Inhibitors
To illustrate how one would compare a novel compound against established inhibitors, we will use three well-characterized drugs targeting the kynurenine pathway: Epacadostat, Navoximod, and Indoximod.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50/EC50 |
| Epacadostat | IDO1 | Competitive inhibitor of the IDO1 enzyme.[4] | ~10 nM (cellular assay for human IDO1)[5], 71.8 nM (recombinant human IDO1)[5] |
| Navoximod | IDO1 | Potent inhibitor of the IDO1 enzyme.[6] | 28 nM (recombinant human IDO1)[6], 70 nM (cellular assay)[7] |
| Indoximod | IDO Pathway | Tryptophan mimetic that reverses the immunosuppressive effects of tryptophan depletion, acting downstream of the IDO1/TDO2 enzymes.[2][8] | Not an enzymatic inhibitor, acts on downstream signaling.[9][10] |
Part 2: A New Lead - Targeting Aurora Kinase B
Recent research has shed new light on the potential therapeutic target of compounds structurally related to 3-(6-Aminopyridin-3-yl)benzoic acid. A 2024 study in Bioorganic Chemistry reported that novel 3-(6-aminopyridin-3-yl)benzamide derivatives exhibit antitumor activities by inducing cell cycle arrest and apoptosis through the inhibition of AURKB transcription.[11] This pivotal finding suggests that 3-(6-Aminopyridin-3-yl)benzoic acid itself, or its derivatives, may function as Aurora Kinase B inhibitors.
Aurora Kinase B: A Key Regulator of Mitosis
Aurora Kinase B is a serine/threonine kinase that plays a crucial role in proper chromosome segregation and cytokinesis during mitosis. Its overexpression is common in various cancers and is often associated with aneuploidy and tumor progression. Therefore, AURKB is a validated and attractive target for cancer therapy.
Diagram: Simplified Aurora Kinase B Signaling in Mitosis
Caption: The role of Aurora Kinase B in mitosis and the potential mechanism of action for an inhibitory compound.
Head-to-Head Comparison with Known AURKB Inhibitors
With a putative target identified, a direct comparison with established AURKB inhibitors is essential to understand the potency and selectivity of 3-(6-Aminopyridin-3-yl)benzoic acid or its derivatives.
| Inhibitor | Selectivity | Mechanism of Action | Reported IC50 |
| Barasertib (AZD1152-HQPA) | Aurora B selective | Prodrug of AZD1152, a potent and selective inhibitor of Aurora B kinase. | 0.37 nM |
| Danusertib (PHA-739358) | Pan-Aurora Kinase Inhibitor | ATP-competitive inhibitor of Aurora kinases A, B, and C. | 13 nM (Aurora A), 79 nM (Aurora B) |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora Kinase Inhibitor | Potent inhibitor of Aurora kinases A, B, and C. | 0.6 nM (Aurora A), 18 nM (Aurora B) |
Part 3: Experimental Protocols for Comparative Analysis
To empirically determine the inhibitory potential of 3-(6-Aminopyridin-3-yl)benzoic acid, a series of well-defined experiments are required. The following protocols provide a starting point for such an investigation.
Experimental Workflow
Caption: A streamlined workflow for the characterization of a novel kinase inhibitor.
Protocol 1: In Vitro Aurora Kinase B Enzymatic Assay
This protocol is designed to determine the direct inhibitory effect of the test compound on the enzymatic activity of recombinant human Aurora Kinase B.
Materials:
-
Recombinant human Aurora Kinase B (active)
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
3-(6-Aminopyridin-3-yl)benzoic acid (dissolved in DMSO)
-
Known AURKB inhibitor (e.g., Barasertib) as a positive control
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a white-walled assay plate, add the kinase, substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the effect of the test compound on the proliferation of cancer cell lines known to overexpress AURKB.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
3-(6-Aminopyridin-3-yl)benzoic acid (dissolved in DMSO)
-
Known AURKB inhibitor as a positive control
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or positive control. Include a DMSO-only control.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Protocol 3: Western Blot Analysis for Phospho-Histone H3
This protocol is used to confirm the on-target effect of the inhibitor in cells by measuring the phosphorylation of a known AURKB substrate, Histone H3 at Serine 10.
Materials:
-
Cancer cell line
-
Test compound and positive control
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, and anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-Histone H3 to total Histone H3.
Conclusion
The journey of characterizing a novel small molecule like 3-(6-Aminopyridin-3-yl)benzoic acid is an iterative process of hypothesis generation and experimental validation. While initial broad screening against targets like IDO1 and TDO2 is a valid strategy, the emergence of new data, such as the antitumor activity of its benzamide derivatives via AURKB inhibition, allows for a more focused and rational approach.[11] By employing the comparative analysis framework and detailed experimental protocols outlined in this guide, researchers can effectively elucidate the mechanism of action, potency, and selectivity of novel compounds, thereby accelerating their potential translation into valuable therapeutic agents.
References
-
Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Bioorganic Chemistry. 2024;148:107450. [Link]
-
Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Immunology. 2018;9:1875. [Link]
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Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Journal of Chromatography B. 2023;1220:123678. [Link]
-
Identification and Biological Activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl Amino Dimethyl-Benzoic Acid EP4 Antagonists. Journal of Medicinal Chemistry. 2014;57(15):6485-6496. [Link]
-
Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. 2018;6(1):50. [Link]
-
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. 2024;15:1323387. [Link]
-
The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. 2023;14:1159620. [Link]
-
Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial. Neuro-Oncology. 2020;22(10):1523-1533. [Link]
-
What is Indoximod used for? Patsnap Synapse. 2024. [Link]
-
Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma. Journal for ImmunoTherapy of Cancer. 2021;9(6):e002347. [Link]
-
Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. The Journal of Pharmacology and Experimental Therapeutics. 2018;367(1):1-8. [Link]
-
Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. MDPI. 2023;12(11):2155. [Link]
-
IDO Immune Pathway. Amsbio. [Link]
-
Discovery of IDO1 inhibitors: from bench to bedside. Signal Transduction and Targeted Therapy. 2020;5(1):21. [Link]
-
Kynurenine ELISA Kits. Biocompare. [Link]
-
TDO2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Indoximod mechanisms of action. Tryptophan catabolism proceeds through... ResearchGate. [Link]
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. 2017;8(5):486-491. [Link]
-
Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. 2018;6(1):50. [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. 2017;1868(1):1-11. [Link]
-
Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. International Journal of Molecular Sciences. 2019;20(23):5956. [Link]
-
IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Metabolites. 2022;12(1):58. [Link]
-
Human TDO (hTDO) - NFK Green™ Assay Kits. Oncolines. [Link]
-
Tryptophan/Kynurenine Ratio Targeted Panel. Metabolon. [Link]
-
IDO Immune Pathway. Amsbio. [Link]
-
What is Indoximod used for? Patsnap Synapse. 2024. [Link]
-
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. 2024;15:1323387. [Link]
-
Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. MDPI. 2023;12(11):2155. [Link]
-
Kynureninase Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. 2023;14:1159620. [Link]
-
TDO2 Fluorogenic Inhibitor Screening Assay Kit – 384 (Human). BPS Bioscience. [Link]
Sources
- 1. amsbio.com [amsbio.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. mdpi.com [mdpi.com]
- 4. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. caymanchem.com [caymanchem.com]
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- 8. What is Indoximod used for? [synapse.patsnap.com]
- 9. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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